13C NMR data for Ethyl 4-bromonicotinate hydrobromide
13C NMR data for Ethyl 4-bromonicotinate hydrobromide
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 4-bromonicotinate hydrobromide
Executive Summary
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-bromonicotinate hydrobromide. As a key intermediate in pharmaceutical synthesis, unambiguous structural confirmation is paramount.[1] This document, intended for researchers and drug development professionals, details the predicted chemical shifts for each carbon atom within the molecule. The analysis is grounded in fundamental NMR principles and supported by data from analogous structures. We explore the complex interplay of substituent effects—specifically the bromine at C4, the ethyl carboxylate group at C3, and the critical influence of the protonated pyridinium ring—on the carbon skeleton's electronic environment. A detailed, replicable experimental protocol for data acquisition is provided to ensure scientific integrity, alongside a complete set of references to authoritative sources.
Introduction to the Analyte and Method
Ethyl 4-bromonicotinate hydrobromide is the hydrobromide salt of the ethyl ester of 4-bromonicotinic acid. Its structure comprises a pyridine ring substituted at the 3- and 4-positions, with the pyridine nitrogen protonated to form a pyridinium cation. This protonation significantly alters the electronic landscape of the heterocyclic ring, a key feature that is directly observable via ¹³C NMR spectroscopy.
¹³C NMR is an indispensable analytical technique for the structural elucidation of organic molecules.[2] It provides direct information about the carbon framework, including the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment.[3] The chemical shift (δ), reported in parts per million (ppm), for each carbon is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups, making it a powerful tool for detailed structural assignment.[4]
Molecular Structure and Electronic Influences
To accurately predict the ¹³C NMR spectrum, one must first analyze the structural features that influence the electron density around each carbon atom.
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Pyridinium Ring : The most significant feature is the protonated nitrogen atom, which imparts a positive charge to the aromatic system. This has a profound effect on the ring's carbon atoms. Unlike neutral pyridine where the nitrogen is simply electron-withdrawing, the cationic pyridinium system experiences a more complex redistribution of charge. Studies on the protonation of pyridine and its derivatives have shown that this can lead to upfield shifts for the α- and γ-carbons (C2, C6, and C4), which contrasts with the typical downfield shifts seen upon protonation of other nitrogen-containing functional groups like imines.[5][6]
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Ethyl Carboxylate Group (-COOEt) at C3 : This group is electron-withdrawing through both inductive and resonance effects. It will deshield the ipso-carbon (C3) and influence the other carbons in the ring. The carbonyl carbon (C=O) itself will appear significantly downfield, typically in the 165-175 ppm range.[7][8]
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Bromine Atom at C4 : As an electronegative halogen, bromine exerts an inductive electron-withdrawing effect. However, it can also donate electron density through resonance. Its primary impact is on the ipso-carbon (C4), but it also influences the ortho (C3, C5) and para (C6) positions.
The interplay of these three factors—the overarching effect of the pyridinium cation, and the specific substituent effects of the bromo and ethyl carboxylate groups—determines the final chemical shift of each carbon in the pyridine ring.
Caption: Structure of Ethyl 4-bromonicotinate hydrobromide with carbon numbering.
Predicted ¹³C NMR Spectral Data and Rationale
The predicted chemical shifts for Ethyl 4-bromonicotinate hydrobromide are summarized in the table below. The assignments are based on established chemical shift ranges for pyridine derivatives, ethyl esters, and the known effects of protonation and substitution.[2][7][9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₇ (C=O) | 165 - 170 | The carbonyl carbon of an ethyl ester, consistently found in this downfield region.[3][8] |
| C₂ | 148 - 152 | Alpha to the protonated nitrogen. Deshielded by nitrogen's electronegativity but may be shifted slightly upfield compared to a non-brominated analogue due to the overall electronic effects.[2][9] |
| C₆ | 146 - 150 | Also alpha to the protonated nitrogen, but influenced differently by the remote substituents compared to C2. Expected to be in a similar region to C2.[10] |
| C₄ | 138 - 142 | Gamma to the nitrogen and directly attached to the bromine (ipso-carbon). The effect of protonation often causes an upfield shift for the gamma carbon, but the direct attachment to bromine causes a downfield shift.[4][5] |
| C₅ | 125 - 129 | Beta to the protonated nitrogen and ortho to the bromine. Its chemical shift will be influenced by both adjacent substituents.[2] |
| C₃ | 123 - 127 | Beta to the protonated nitrogen and ipso-carbon for the ester group. The electron-withdrawing nature of the ester will influence its position. |
| C₈ (-OC H₂) | 62 - 66 | Methylene carbon of the ethyl ester group, deshielded by the adjacent oxygen atom.[11] |
| C₉ (-C H₃) | 13 - 16 | Terminal methyl carbon of the ethyl ester group, appearing in the typical upfield aliphatic region.[11] |
Experimental Protocol for Data Acquisition
This section provides a standardized, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of Ethyl 4-bromonicotinate hydrobromide.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum for structural verification.
Methodology Workflow
Caption: Standardized workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of Ethyl 4-bromonicotinate hydrobromide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrobromide salt is likely soluble in polar solvents).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer and Experiment Setup:
-
Use a multinuclear NMR spectrometer with a minimum field strength of 7.05T (300 MHz for ¹H, 75 MHz for ¹³C).
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
Set the sample temperature, typically to 298 K (25 °C).
-
-
Data Acquisition Parameters:
-
Experiment: Standard ¹³C{¹H} experiment with proton decoupling (e.g., zgpg30 or similar pulse program).
-
Spectral Width: 0 to 220 ppm to cover the full range of expected chemical shifts.[3]
-
Pulse Width: Use a calibrated 30° to 45° pulse angle to allow for faster repetition without saturating the signals, especially for quaternary carbons.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative accuracy, though it is less critical for simple identification.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) on the Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Conclusion
The ¹³C NMR spectrum of Ethyl 4-bromonicotinate hydrobromide is a rich source of structural information. The chemical shifts of the carbon atoms are governed by a complex but predictable interplay of electronic effects from the pyridinium cation and the bromo and ethyl carboxylate substituents. The protonated nitrogen significantly influences the entire aromatic ring, while the substituents fine-tune the local electronic environments. By following the detailed analytical and experimental guide presented, researchers can confidently acquire and interpret the ¹³C NMR data to verify the identity and purity of this important synthetic intermediate.
References
- Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Allen, M., & Roberts, J. D. (1981). Effects of protonation and hydrogen bonding on carbon-13 chemical shifts of compounds. Canadian Journal of Chemistry, 59(3), 451-460.
- Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook.com.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Open Library Publishing Platform. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(10), 1590-1599.
- J&K Scientific. (n.d.). 4-Bromonicotinic acid | 15366-62-8.
- ResearchGate. (n.d.). Nuclear magnetic resonance spectra of the final product-Carbon (13C)....
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.
- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
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